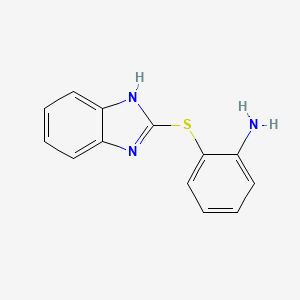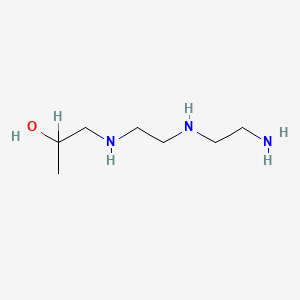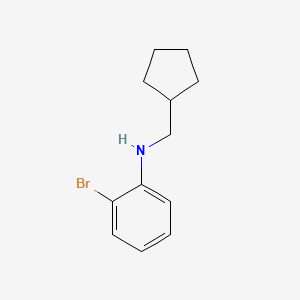![molecular formula C14H24N2O2 B8729001 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)
3-[trans-4-(Boc-amino)cyclohexyl]propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[trans-4-(Boc-amino)cyclohexyl]propionitrile: is an organic compound with the molecular formula C14H24N2O2 It is a derivative of cyclohexane, featuring a tert-butyl carbamate group and a cyanoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile typically involves the reaction of trans-4-(2-cyanoethyl)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: In chemistry, 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug. The cyanoethyl group can be modified to enhance the compound’s bioavailability and therapeutic efficacy .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structural properties make it a valuable additive in materials science .
Mechanism of Action
The mechanism of action of 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: This compound has a hydroxyethyl group instead of a cyanoethyl group.
tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate: This compound features an oxoethyl group in place of the cyanoethyl group
Uniqueness: 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h11-12H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
JTEKKUALVYLNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)









